molecular formula C12H16N2O4 B1438912 tert-butyl N-(6-amino-2H-1,3-benzodioxol-5-yl)carbamate CAS No. 1154989-54-4

tert-butyl N-(6-amino-2H-1,3-benzodioxol-5-yl)carbamate

Cat. No. B1438912
M. Wt: 252.27 g/mol
InChI Key: RGBJMHUSYDTWKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“tert-butyl N-(6-amino-2H-1,3-benzodioxol-5-yl)carbamate” is an organic compound with the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “tert-butyl N-(6-amino-2H-1,3-benzodioxol-5-yl)carbamate” can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC, and more .


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-butyl N-(6-amino-2H-1,3-benzodioxol-5-yl)carbamate” include a molecular weight of 252.27 g/mol . Other specific properties such as boiling point and density are not provided in the search results.

Scientific Research Applications

1. Crystal Structure Analysis

Research conducted by Baillargeon et al. (2017) studied compounds including tert-butyl carbamates, focusing on their isomorphous crystal structures. This study provided insights into the bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond interactions involving the carbonyl group in these compounds (Baillargeon et al., 2017).

2. Synthesis and Chemical Reactions

A study by Padwa et al. (2003) explored the preparation and Diels‐Alder reaction of tert-butyl carbamate derivatives. These reactions are significant in the synthesis of complex organic compounds, highlighting the role of tert-butyl carbamates in organic synthesis (Padwa et al., 2003).

3. Insecticidal Activity

In 2003, Sawada et al. investigated the synthesis and insecticidal activity of benzoheterocyclic analogues of tert-butyl carbamates. This study revealed that certain tert-butyl carbamate derivatives exhibit significant insecticidal activities, underscoring their potential in pest management (Sawada et al., 2003).

4. Asymmetric Mannich Reaction

Research by Yang et al. (2009) involved the synthesis of tert-butyl carbamate derivatives through asymmetric Mannich reactions. These reactions are crucial for producing chiral compounds, which are important in various fields including pharmaceuticals (Yang et al., 2009).

5. Synthesis of Biologically Active Compounds

Zhao et al. (2017) presented a method for synthesizing tert-butyl carbamate derivatives that are intermediates in the production of biologically active compounds. The optimized synthetic method demonstrated in this study is significant for the pharmaceutical industry (Zhao et al., 2017).

6. Photoredox-Catalyzed Amination

Wang et al. (2022) reported on the photoredox-catalyzed amination of compounds using tert-butyl carbamate derivatives. This research opens new pathways for constructing diverse chemical structures under mild conditions (Wang et al., 2022).

properties

IUPAC Name

tert-butyl N-(6-amino-1,3-benzodioxol-5-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(15)14-8-5-10-9(4-7(8)13)16-6-17-10/h4-5H,6,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGBJMHUSYDTWKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=C1N)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(6-amino-2H-1,3-benzodioxol-5-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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